Cas no 20375-16-0 (Ethyl 3-chloro-2-oxo-3-phenylpropanoate)

Ethyl 3-chloro-2-oxo-3-phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, b-chloro-a-oxo-, ethyl ester
- ethyl 3-chloro-2-oxo-3-phenylpropanoate
- Benzenepropanoic acid, beta-chloro-alpha-oxo-, ethyl ester
- 2-Oxo-3-chloro-3-phenylpropanoic acid ethyl ester
- 3-Chloro-2-oxo-3-phenylpropanoic acid ethyl ester
- A908594
- 3-phenyl-3-chloro-2-ketopropionic acid ethyl ester
- SCHEMBL3315040
- ethyl3-chloro-2-oxo-3-phenylpropanoate
- 20375-16-0
- RPGYXWCOHHXPPZ-UHFFFAOYSA-N
- DB-128299
- Ethyl 3-chloro-2-oxo-3-phenylpropanoate
-
- インチ: 1S/C11H11ClO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- InChIKey: RPGYXWCOHHXPPZ-UHFFFAOYSA-N
- ほほえんだ: ClC(C(C(=O)OCC)=O)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 226.0396719g/mol
- どういたいしつりょう: 226.0396719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 3-chloro-2-oxo-3-phenylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12098010-1g |
Ethyl 3-chloro-2-oxo-3-phenylpropanoate |
20375-16-0 | 95+% | 1g |
$581 | 2024-07-24 | |
Alichem | A019118247-1g |
Ethyl 3-chloro-2-oxo-3-phenylpropanoate |
20375-16-0 | 95% | 1g |
$483.48 | 2023-09-02 |
Ethyl 3-chloro-2-oxo-3-phenylpropanoate 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Ethyl 3-chloro-2-oxo-3-phenylpropanoateに関する追加情報
Recent Advances in the Application of Ethyl 3-chloro-2-oxo-3-phenylpropanoate (CAS: 20375-16-0) in Chemical Biology and Pharmaceutical Research
Ethyl 3-chloro-2-oxo-3-phenylpropanoate (CAS: 20375-16-0) is a key intermediate in organic synthesis and pharmaceutical research, known for its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activities, and emerging applications in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 3-chloro-2-oxo-3-phenylpropanoate as a precursor for the synthesis of novel α-ketoamide derivatives, which exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro). The researchers utilized a multi-step synthetic route, where the chloro and keto functionalities of the compound were strategically employed to introduce diverse pharmacophores. Molecular docking studies revealed that these derivatives bind effectively to the active site of Mpro, suggesting potential for COVID-19 therapeutics development.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of new quinolone antibiotics incorporating Ethyl 3-chloro-2-oxo-3-phenylpropanoate-derived fragments. The modified quinolones showed enhanced activity against multidrug-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL. The study emphasized the importance of the phenylpropanoate moiety in improving membrane permeability and target binding affinity.
Recent advancements in synthetic methodology have also expanded the utility of 20375-16-0. A Nature Communications paper (2024) described a novel photocatalytic decarboxylative coupling reaction using this compound as a radical precursor, enabling efficient C-C bond formation under mild conditions. This green chemistry approach significantly improved the atom economy and reduced waste generation compared to traditional methods, aligning with current trends in sustainable pharmaceutical manufacturing.
From a mechanistic perspective, computational studies published in the Journal of Chemical Information and Modeling (2023) provided new insights into the reactivity of Ethyl 3-chloro-2-oxo-3-phenylpropanoate. Density functional theory (DFT) calculations revealed that the compound's electrophilic character at the 2-position makes it particularly suitable for nucleophilic addition reactions, while the chlorine atom serves as an excellent leaving group in substitution reactions. These findings have important implications for rational drug design using this scaffold.
Looking forward, the unique structural features of Ethyl 3-chloro-2-oxo-3-phenylpropanoate continue to inspire innovative applications in chemical biology. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. The compound's versatility and proven track record in medicinal chemistry suggest it will remain a valuable building block for pharmaceutical research in the coming years.
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